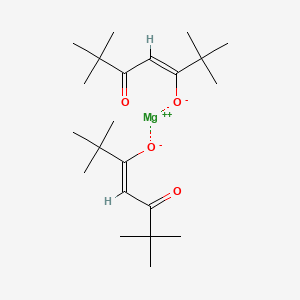

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

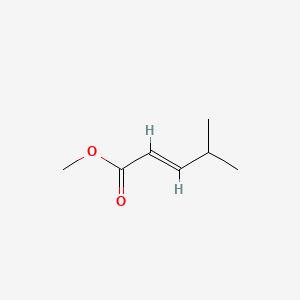

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical processes due to its stability and reactivity. It is particularly notable for its role in metal-organic chemical vapor deposition (MOCVD) and other applications requiring precise control over metal incorporation.

作用机制

Target of Action

Magnesium compounds, including Magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, primarily target a variety of enzymes and proteins in the human body. Magnesium is an essential cofactor for over 300 enzymes involved in various biochemical reactions . It plays a crucial role in nerve impulse transmission, muscle contraction, and the synthesis of proteins, nucleic acids, and antioxidants .

Mode of Action

Magnesium compounds interact with their targets by binding to specific sites on enzymes and proteins, thereby influencing their function. For instance, in the case of magnesium sulfate, it causes direct inhibition of action potentials in myometrial muscle cells, leading to a decrease in the frequency and force of contractions . Magnesium also regulates the movement of ions through voltage-dependent Na+, K+, and Ca2+ channels within myocardial tissues .

Biochemical Pathways

Magnesium plays a vital role in several biochemical pathways. It is involved in the activity of intracellular proteins related to insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . Furthermore, magnesium participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates .

Pharmacokinetics

The pharmacokinetics of magnesium compounds involve their absorption, distribution, metabolism, and excretion (ADME). When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .

Result of Action

The molecular and cellular effects of magnesium’s action are diverse. It can lead to changes in cell membrane permeability, induce oxidative stress, and ultimately lead to cell death . In the context of disease management, magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias, particularly torsades de pointes, and dysrhythmias secondary to TCA overdose or digitalis toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium compounds. For instance, magnesium, particularly magnesium carbonate, can alter soil pH levels, indirectly influencing the availability and uptake of other essential nutrients .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. A common method includes dissolving magnesium chloride in anhydrous ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired complex. The product is usually purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process. Additionally, the control of reaction parameters such as temperature, pressure, and solvent composition is crucial to obtain a high-quality product .

化学反应分析

Types of Reactions: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.

Reduction: It can be reduced to form lower oxidation state magnesium compounds.

Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.

Major Products:

Oxidation: Magnesium oxide.

Reduction: Lower oxidation state magnesium complexes.

Substitution: New magnesium complexes with different ligands.

科学研究应用

Chemistry: In chemistry, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is used as a precursor in the synthesis of other magnesium-containing compounds. It is also employed in MOCVD processes to deposit thin films of magnesium oxide or other magnesium-based materials.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for magnesium-containing enzymes.

Industry: In the industrial sector, this compound is crucial for the production of high-purity magnesium films and coatings. It is also used in the manufacturing of advanced materials and electronic components .

相似化合物的比较

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc

Comparison: Compared to these similar compounds, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is unique due to its specific reactivity and stability. For instance, the magnesium complex is often preferred in MOCVD processes for its ability to produce high-quality magnesium oxide films. In contrast, the barium and copper analogs are used for different applications, such as the deposition of barium-containing superconductors or copper films.

属性

CAS 编号 |

21361-35-3 |

|---|---|

分子式 |

C22H38MgO4 |

分子量 |

390.8 g/mol |

IUPAC 名称 |

magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

InChI 键 |

CRXDSVLUYRBFFD-ATMONBRVSA-L |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

手性 SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2] |

规范 SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。